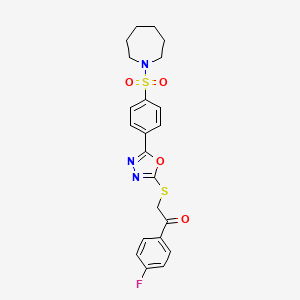

2-((5-(4-(Azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone

Description

2-((5-(4-(Azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone is a heterocyclic compound featuring a 1,3,4-oxadiazole core, a thioether linkage, a 4-fluorophenyl group, and an azepane sulfonyl moiety. This structure combines pharmacophoric elements associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The azepane sulfonyl group enhances solubility and bioavailability, while the fluorophenyl substituent contributes to metabolic stability and target binding affinity .

Properties

IUPAC Name |

2-[[5-[4-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O4S2/c23-18-9-5-16(6-10-18)20(27)15-31-22-25-24-21(30-22)17-7-11-19(12-8-17)32(28,29)26-13-3-1-2-4-14-26/h5-12H,1-4,13-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNNGBHYVKQHJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NN=C(O3)SCC(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-(Azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone typically involves multiple steps:

Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

Introduction of the Thioether Linkage: This step involves the reaction of the oxadiazole derivative with a thiol compound, often under basic conditions.

Attachment of the Azepane Group: The azepane moiety can be introduced via nucleophilic substitution reactions, where the sulfonyl chloride reacts with azepane.

Final Coupling with Fluorophenyl Ethanone: The final step involves coupling the intermediate with 4-fluorophenyl ethanone, typically using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophiles like nitrating agents, halogens, or sulfonating agents.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the oxadiazole and sulfonyl groups, which are known to interact with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of the fluorophenyl group suggests possible applications in the development of pharmaceuticals, as fluorine atoms often enhance the metabolic stability and bioavailability of drugs.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique combination of functional groups.

Mechanism of Action

The mechanism of action of 2-((5-(4-(Azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or modulating their activity. The oxadiazole ring and sulfonyl group are known to form strong interactions with protein targets, which could be crucial for its biological activity.

Comparison with Similar Compounds

The compound’s uniqueness lies in its combination of substituents. Below is a systematic comparison with structurally related analogs from the literature:

Core Heterocycle Variations

Key Insights :

- 1,3,4-Oxadiazole cores (as in the target compound) generally exhibit better metabolic stability than thiadiazoles due to reduced susceptibility to enzymatic degradation .

- The thiazolidinone hybrid in demonstrates enhanced antifungal activity, suggesting that fused heterocycles could improve target specificity.

Substituent Effects

Key Insights :

- Azepane sulfonyl groups (target compound) likely improve CNS penetration compared to ethoxybenzyl () or thienyl () substituents.

- The 4-fluorophenyl group in the target compound may confer higher oxidative stability than non-halogenated analogs (e.g., ).

Comparison with Analog Syntheses :

- uses sodium ethoxide/ethanol for triazole-thioether coupling, yielding ~75% purity before recrystallization.

- employs milder conditions (room temperature, 10 h) for oxadiazole-imidazole hybrids, suggesting adaptability for the target compound’s azepane sulfonyl group.

Biological Activity

The compound 2-((5-(4-(Azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 427.55 g/mol. The compound features an oxadiazole ring, which is often associated with various biological activities including anticancer and anti-inflammatory effects.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazole, including compounds similar to the one , exhibit significant anticancer activity against various human cancer cell lines. Notably, studies have demonstrated that such compounds can inhibit the proliferation of cancer cells through mechanisms that may involve apoptosis and cell cycle arrest.

A study evaluated several oxadiazole derivatives against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer). Among these compounds, those containing the oxadiazole moiety showed promising results with IC50 values indicating effective cytotoxicity .

Anti-inflammatory and Analgesic Properties

The compound's structure suggests potential anti-inflammatory properties. Similar oxadiazole derivatives have been reported to exhibit analgesic effects in various animal models. For instance, compounds were tested using the writhing test and hot plate test, revealing significant reductions in pain response compared to control groups .

Antimicrobial Activity

Compounds with similar structures have also been investigated for their antimicrobial properties. The presence of the azepan group in conjunction with the oxadiazole ring has been linked to enhanced antimicrobial activity against a range of pathogens. These findings highlight the potential for developing new antimicrobial agents based on this scaffold .

Case Studies

- Study on Anticancer Activity : A set of 1,2,4-oxadiazole derivatives was synthesized and evaluated for their anticancer activity against four human cancer cell lines. The results indicated that several compounds exhibited higher activity than standard chemotherapeutics .

- Analgesic Activity Assessment : In a study assessing new oxazolones for analgesic activity, it was found that specific derivatives significantly reduced pain responses in animal models without evident acute toxicity .

Q & A

Basic Research Questions

Q. How can the alkylation step in the synthesis of this compound be optimized to improve yield and purity?

- Methodological Answer : The alkylation step can be optimized by selecting appropriate alkylating agents (e.g., bromo- or chloro-derivatives) and reaction conditions (e.g., solvent polarity, temperature). For example, using DMSO as a solvent and maintaining temperatures between 70–80°C may enhance reactivity, as demonstrated in analogous 1,3,4-oxadiazole syntheses . Purification via recrystallization or column chromatography with ethyl acetate/hexane mixtures (3:1 v/v) can improve purity. Monitoring reaction progress with TLC and adjusting stoichiometry (1:1.2 molar ratio of thiol to alkylating agent) may further increase yields above 90% .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

- Methodological Answer :

- ¹H/¹³C NMR : Critical for verifying substituent positions (e.g., fluorophenyl protons at δ 7.06–8.01 ppm, azepane protons at δ 1.50–3.50 ppm) and sulfonyl/oxadiazole linkages .

- Mass Spectrometry (EI-MS) : Validates molecular weight (e.g., m/z peaks corresponding to [M+1]+) and fragmentation patterns .

- Elemental Analysis : Confirms C, H, N, S percentages (e.g., deviations < 0.3% from calculated values indicate purity) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Perform reactions in a fume hood to minimize inhalation of vapors .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous cleanup due to potential sulfonyl group reactivity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties, and how are these validated experimentally?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311+G(d,p) basis sets to model HOMO-LUMO gaps, electrostatic potential surfaces, and sulfonyl group charge distribution. Compare results with experimental UV-Vis spectra (λmax ~270–300 nm for fluorophenyl-oxadiazole systems) .

- Validation : Overlay computed IR spectra with experimental data (e.g., S=O stretches at 1150–1250 cm⁻¹) to confirm accuracy .

Q. What strategies resolve contradictions between experimental NMR data and theoretical predictions?

- Methodological Answer :

- Solvent Effects : Simulate NMR chemical shifts in DMSO-d6 using implicit solvent models (e.g., PCM) to account for polarity-induced shifts .

- Conformational Analysis : Perform molecular dynamics simulations to identify dominant conformers influencing peak splitting (e.g., azepane ring puckering) .

- Cross-Validation : Compare with crystallographic data (e.g., bond lengths/angles from analogous compounds) to refine computational parameters .

Q. How can crystallographic data inform the compound’s three-dimensional conformation and intermolecular interactions?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation in ethanol/water (9:1). Analyze packing motifs (e.g., π-π stacking of fluorophenyl groups, hydrogen bonding via oxadiazole N-atoms) .

- Thermal Ellipsoids : Assess thermal motion to identify flexible regions (e.g., azepane sulfonyl group rotational freedom) .

Q. What experimental design modifications mitigate degradation of organic intermediates during prolonged synthesis?

- Methodological Answer :

- Temperature Control : Use cooling baths (0–4°C) during exothermic steps (e.g., sulfonation) to prevent thermal decomposition .

- Inert Atmosphere : Conduct reactions under N2/Ar to avoid oxidation of thiol intermediates .

- Stabilizers : Add radical inhibitors (e.g., BHT) to thiol-containing reaction mixtures .

Data Contradiction Analysis

Q. How should researchers address discrepancies in elemental analysis results versus theoretical values?

- Methodological Answer :

- Purification Reassessment : Repeat column chromatography with alternative solvent systems (e.g., CH2Cl2/MeOH) to remove hygroscopic impurities affecting C/H/O ratios .

- Halogen Content Analysis : Use X-ray fluorescence (XRF) to verify sulfur/fluorine percentages if combustion analysis fails due to incomplete oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.